molecular formula C12H15NO2S B8634672 1,3-Oxathiolane-2-acetamide, 2-methyl-N-phenyl- CAS No. 67980-06-7

1,3-Oxathiolane-2-acetamide, 2-methyl-N-phenyl-

Cat. No. B8634672
M. Wt: 237.32 g/mol
InChI Key: NQIICSBSMAOADW-UHFFFAOYSA-N
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Patent
US05654441

Procedure details

Cis-2-methyl-N-phenyl-1,3-oxathiolane-2-acetamide-3-oxide, prepared from 0.1 moles of 2-methyl-N-phenyl-1,3-oxathiolane-2-acetamide as prepared in Example 1, was placed with toluene (100 g), tetrabutylammonium bromide (a phase transfer catalyst) (0.32 g, 0.001 g mole) and malonic acid (pKa =2.83, 0.41 g, 0.004 g mole) in a 1 L three-necked round bottom flask equipped with a mechanical stirrer, a thermometer and a Dean-Stark trap for the efficient removal of evolved water of reaction. The reaction mixture so prepared was placed under a vacuum equivalent of 300 mm of Hg and heated at 72°-75° C. for 1 hour. Methanesulfonic acid (0.19 g, 0.002 g mole) was then added to the reaction mixture, the vacuum was increased to 200 mm Hg and heating was continued at 72°-75° C. for an additional hour. The reaction mixture was then cooled to 55°-60° C. and washed successively with 100 mL portions of 5% aqueous sodium hydroxide solution and water. The resulting organic layer was then decanted and concentrated, and after isolation and drying, yielded a total of 17.3 g of 5,6-dihydro-2-methyl-1,4-oxathiin-3-carboxanilide.
[Compound]
Name
Cis-2-methyl-N-phenyl-1,3-oxathiolane-2-acetamide-3-oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0.41 g
Type
catalyst
Reaction Step Three
Quantity
0.19 g
Type
catalyst
Reaction Step Four
Quantity
100 g
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH2:7][C:8]([NH:10][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=[O:9])[S:6][CH2:5][CH2:4][O:3]1>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C(O)(=O)CC(O)=O.CS(O)(=O)=O.C1(C)C=CC=CC=1>[CH3:1][C:2]1[O:3][CH2:4][CH2:5][S:6][C:7]=1[C:8]([NH:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)=[O:9] |f:1.2|

Inputs

Step One
Name
Cis-2-methyl-N-phenyl-1,3-oxathiolane-2-acetamide-3-oxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.1 mol
Type
reactant
Smiles
CC1(OCCS1)CC(=O)NC1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Three
Name
Quantity
0.41 g
Type
catalyst
Smiles
C(CC(=O)O)(=O)O
Step Four
Name
Quantity
0.19 g
Type
catalyst
Smiles
CS(=O)(=O)O
Step Five
Name
Quantity
100 g
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
as prepared in Example 1
CUSTOM
Type
CUSTOM
Details
equipped with a mechanical stirrer
CUSTOM
Type
CUSTOM
Details
a thermometer and a Dean-Stark trap for the efficient removal of evolved water of reaction
CUSTOM
Type
CUSTOM
Details
The reaction mixture so prepared
TEMPERATURE
Type
TEMPERATURE
Details
heated at 72°-75° C. for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
the vacuum was increased to 200 mm Hg
TEMPERATURE
Type
TEMPERATURE
Details
heating
WAIT
Type
WAIT
Details
was continued at 72°-75° C. for an additional hour
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled to 55°-60° C.
WASH
Type
WASH
Details
washed successively with 100 mL portions of 5% aqueous sodium hydroxide solution and water
CUSTOM
Type
CUSTOM
Details
The resulting organic layer was then decanted
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
after isolation and drying

Outcomes

Product
Name
Type
product
Smiles
CC=1OCCSC1C(=O)NC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 17.3 g
YIELD: CALCULATEDPERCENTYIELD 73.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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